molecular formula C14H13ClN2O3S B2809524 (5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone CAS No. 2034610-32-5

(5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

Cat. No.: B2809524
CAS No.: 2034610-32-5
M. Wt: 324.78
InChI Key: FKQILFDZCTYGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone is a complex organic molecule featuring an indole core substituted with a chlorine atom and a bicyclic thiazolidine dioxide moiety. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .

Scientific Research Applications

(5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of indole to obtain 5-chloroindole. This intermediate is then subjected to a series of reactions to introduce the thiazolidine dioxide moiety. The final step often involves the formation of the methanone linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives .

Mechanism of Action

The mechanism of action of (5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The chlorine substitution and thiazolidine dioxide moiety contribute to the compound’s unique binding properties and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone: is unique due to its combination of an indole core with a chlorine atom and a bicyclic thiazolidine dioxide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

(5-chloro-1H-indol-2-yl)-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c15-9-1-2-12-8(3-9)4-13(16-12)14(18)17-6-11-5-10(17)7-21(11,19)20/h1-4,10-11,16H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQILFDZCTYGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)C3=CC4=C(N3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.